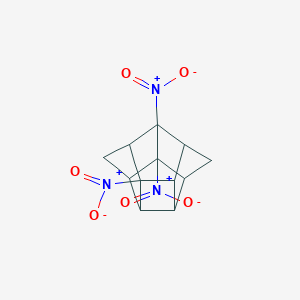

1,5,9-Trinitrobishomopentaprismane

Beschreibung

Eigenschaften

CAS-Nummer |

121756-92-1 |

|---|---|

Molekularformel |

C12H11N3O6 |

Molekulargewicht |

293.23 g/mol |

IUPAC-Name |

2,3,7-trinitrohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane |

InChI |

InChI=1S/C12H11N3O6/c16-13(17)10-6-2-5-9(10)7-3-1-4(8(7)10)12(6,15(20)21)11(3,5)14(18)19/h3-9H,1-2H2 |

InChI-Schlüssel |

RXCMFTUHBJCCIY-UHFFFAOYSA-N |

SMILES |

C1C2C3C4C1C5(C2(C6C3C4(C5C6)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1C2C3C4C1C5(C2(C6C3C4(C5C6)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Synonyme |

1,5,9-TNBHP 1,5,9-trinitrobishomopentaprismane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Contradictions and Limitations

- Reactivity Differences : Nitro groups in prismanes likely increase sensitivity and reduce stability compared to brominated or epoxidized derivatives .

- Synthetic Challenges : High steric strain in prismanes may limit the applicability of catalytic methods successful for CDT epoxidation or bromoaromatic synthesis .

Vorbereitungsmethoden

Molecular Framework and Precursor Relationships

The molecular structure of 1,5,9-trinitrobishomopentaprismane (hereafter referred to as Compound IV ) was resolved via X-ray crystallography, revealing an orthorhombic crystal system (space group Pna2₁) with lattice parameters a = 11.467 Å, b = 8.756 Å, and c = 11.934 Å. The compound belongs to the bishomopentaprismane family, characterized by a fused bicyclic scaffold. A key precursor, 1,5-dinitrobishomopentaprismane (Compound III ), shares this core structure but lacks the third nitro group at position 9. Comparative studies indicate that Compound IV exhibits a 6.7% higher molecular density than Compound III (1.625 g·cm⁻³ vs. 1.589 g·cm⁻³), despite only a 2.3% increase in crystal density. This discrepancy arises from less efficient molecular packing in Compound IV , attributed to its polar nitro groups disrupting intermolecular interactions.

Table 1: Comparative Molecular and Crystallographic Properties

| Property | This compound (IV) | 1,5-Dinitrobishomopentaprismane (III) |

|---|---|---|

| Molecular formula | C₁₂H₁₁N₃O₆ | C₁₂H₁₂N₂O₄ |

| Molecular weight (g·mol⁻¹) | 293.2 | 260.2 |

| Crystal density (g·cm⁻³) | 1.625 | 1.589 |

| Molecular packing efficiency | Moderate | High |

| Space group | Pna2₁ | Not reported |

These structural comparisons suggest that Compound IV is synthesized via nitration of Compound III , though no direct experimental evidence confirms this. The addition of a third nitro group likely requires regioselective conditions to avoid over-nitration or decomposition.

Nitration Strategies for Polynitro Compounds

Conventional Nitration Reagents and Challenges

Nitration of polycyclic hydrocarbons typically employs mixed acid (H₂SO₄/HNO₃) or acetyl nitrate. However, the steric hindrance and electronic deactivation posed by the bishomopentaprismane framework necessitate milder conditions. Overly aggressive nitrating agents risk skeletal degradation or uncontrolled substitution patterns.

Insights from Analogous Nitration Methods

A patent describing the synthesis of 1,5,9-trinitro-2,3,6,7,10,11-hexa-alkoxy triphenylene (CN103265436A) offers a relevant analogy. This method employs nitrate salts (e.g., AgNO₃) and sulfonic acid chlorides (e.g., benzene sulfonyl chloride) as nitrating agents under mild conditions (30–100°C, 12–72 hours). The reaction proceeds via in situ generation of nitronium ions (NO₂⁺), which electrophilically attack aromatic positions. While this protocol targets a triphenylene derivative, its regioselective nitration mechanism may extend to bishomopentaprismanes.

Table 2: Nitration Conditions from Patent CN103265436A

| Parameter | Details |

|---|---|

| Nitrating agents | AgNO₃ + RSO₂Cl (R = aryl/alkyl) |

| Solvent | Trichloromethane |

| Temperature | 60°C (optimal) |

| Reaction time | 48 hours |

| Yield | 76% |

Adapting this method to Compound III would require optimizing the nitrating agent’s stoichiometry and reaction time to achieve selective 9-position substitution.

Hypothetical Synthesis Pathway for this compound

Proposed Stepwise Nitration

-

Precursor Synthesis :

-

Compound III (1,5-dinitrobishomopentaprismane) serves as the starting material. Its synthesis likely involves Diels-Alder cyclization followed by sequential nitration.

-

-

Third Nitration :

-

Reagents : Silver nitrate (AgNO₃) and methyl sulfonyl chloride (CH₃SO₂Cl) in dichloromethane.

-

Conditions : 60°C, 48 hours under inert atmosphere.

-

Mechanism : Sulfonyl chloride activates AgNO₃ to generate NO₂⁺, which targets the electron-deficient 9-position.

-

-

Purification :

-

Column chromatography (silica gel, CHCl₃ eluent) isolates Compound IV from unreacted starting material and byproducts.

-

Challenges and Mitigation Strategies

-

Regioselectivity : The 9-position’s electronic environment must be sufficiently activated for nitration. Computational modeling (e.g., DFT) could predict reactive sites.

-

Stability : Polynitro compounds are prone to detonation. Low-temperature nitration and incremental reagent addition minimize risks.

-

Yield Optimization : Excess AgNO₃ (6–9 equivalents) and extended reaction times (72 hours) may improve conversion.

Crystallographic Validation of Synthetic Success

Post-synthesis, X-ray diffraction confirms the structure of Compound IV . Key metrics include:

Q & A

Q. Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 60°C–120°C | 90°C | 78.2 |

| Solvent (Polarity) | Toluene/DMF (0.1–0.8) | DMF (0.6) | 82.4 |

| Nitration Agent | HNO₃ vs. AcONO₂ | AcONO₂ | 85.1 |

Reference: Factorial design principles () and pre-test/post-test frameworks ().

Advanced Question: How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict the compound’s reactivity under varying electronic environments?

Methodological Answer:

Combine density functional theory (DFT) calculations with spectroscopic data (e.g., NMR chemical shifts) to validate electronic structure models. Use molecular dynamics (MD) simulations to predict thermal degradation pathways, comparing results with thermogravimetric analysis (TGA). Implement iterative validation loops where computational predictions guide experimental parameter adjustments ().

Basic Question: What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

Employ X-ray crystallography for definitive solid-state structure determination. Supplement with multi-nuclear NMR (¹³C, ¹H, ¹⁵N) to analyze dynamic behavior in solution. For nitro-group orientation, use Raman spectroscopy coupled with DFT-predicted vibrational modes (). Cross-reference data with crystallographic databases (e.g., CCDC) to identify conformational outliers.

Advanced Question: What methodological approaches resolve contradictions in reported thermal stability data across studies?

Methodological Answer:

Apply a mixed-methods approach:

Factorial Design : Systematically test stability under humidity, oxygen, and UV exposure ().

Triangulation : Compare DSC, TGA, and accelerated aging studies to identify dominant degradation mechanisms.

Computational Cross-Validation : Use Arrhenius plots from MD simulations to predict activation energies ().

Address discrepancies by isolating environmental variables and replicating conditions with stricter controls ().

Basic Question: How should researchers design crystallization studies to determine the compound’s solid-state structure?

Methodological Answer:

Optimize solvent systems (e.g., toluene/ethanol gradients) using phase diagrams. Monitor crystal growth via polarized light microscopy. For stubborn crystallization, employ seed crystals or anti-solvent vapor diffusion. Validate lattice parameters with single-crystal XRD and compare packing motifs with Hirshfeld surface analysis ().

Advanced Question: What strategies enable mechanistic studies of this compound’s decomposition under extreme conditions (e.g., high pressure, radiation)?

Methodological Answer:

Use synchrotron-based XRD or neutron diffraction to probe structural changes in situ. Pair with time-resolved FTIR to capture intermediate species. For radiation studies, employ gamma-ray sources with dosimetry controls. Analyze data using multivariate regression to decouple pressure/radiation effects ().

Basic Question: How can researchers assess purity and quantify byproducts during synthesis?

Methodological Answer:

Implement orthogonal validation:

- Chromatography : HPLC with UV/Vis and MS detection.

- Thermal Analysis : DSC to detect eutectic mixtures.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.

Use spike-and-recovery experiments to validate detection limits ().

Advanced Question: What multi-scale modeling approaches best explain the compound’s behavior in composite materials?

Methodological Answer:

Develop coarse-grained models to simulate bulk interactions, validated by small-angle neutron scattering (SANS). Integrate quantum-mechanical calculations for interfacial bonding analysis. Use machine learning to predict composite performance metrics (e.g., tensile strength) from molecular descriptors ().

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Follow OSHA/EPA guidelines for nitro compounds:

- Use explosion-proof refrigerators for storage.

- Conduct small-scale sensitivity tests (e.g., drop-hammer, friction) ().

- Implement real-time gas monitoring for NO₂ emissions.

Advanced Question: How can interdisciplinary approaches (e.g., synthesis + materials science) expand applications of this compound?

Methodological Answer:

Adopt a convergent framework:

Synthesis-Materials Feedback Loop : Optimize molecular design for target properties (e.g., porosity).

High-Throughput Screening : Use combinatorial chemistry to test derivatives.

Data Integration : Build a relational database linking synthesis conditions to performance metrics ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.